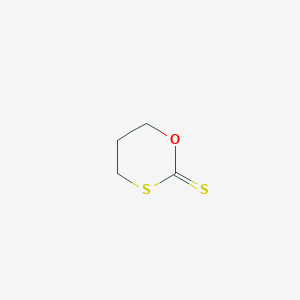

1,3-Oxathiane-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

34057-38-0 |

|---|---|

Molecular Formula |

C4H6OS2 |

Molecular Weight |

134.2 g/mol |

IUPAC Name |

1,3-oxathiane-2-thione |

InChI |

InChI=1S/C4H6OS2/c6-4-5-2-1-3-7-4/h1-3H2 |

InChI Key |

OIBPJXZAIXKGCV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=S)SC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Cyclization Approaches to Cyclic Thiocarbonates

Direct cyclization represents the most common and efficient pathway to cyclic thiocarbonates. These methods construct the heterocyclic ring in a single key step from acyclic or simpler cyclic precursors.

The reaction between oxiranes (epoxides) and carbon disulfide (CS₂) is a well-established method for synthesizing five-membered cyclic thiocarbonates, specifically 1,3-oxathiolane-2-thiones. Depending on the reaction conditions and the catalyst employed, up to five different products can be formed, making selectivity a critical aspect in the development of these synthetic systems. researchgate.net

Base-promoted cycloaddition of CS₂ to oxiranes provides a pathway to cyclic thiocarbonates. The base activates the reactants, facilitating the nucleophilic attack and subsequent ring formation. While effective, these strategies can sometimes lead to a mixture of products, necessitating careful control of reaction conditions to favor the desired thiocarbonate.

A wide array of catalytic systems has been developed to improve the efficiency and selectivity of the cycloaddition reaction between epoxides and CS₂. The goal is to achieve high conversion of the epoxide with high selectivity for the desired cyclic dithiocarbonate, 1,3-oxathiolane-2-thione. researchgate.netresearchgate.net

Various catalysts, including metal-based systems and organocatalysts, have been explored. For instance, disodium (B8443419) bis-benzimidazolate salts have been shown to be effective nucleophilic catalysts. researchgate.net One study demonstrated that with 1,2-epoxy-3-phenoxypropane as the substrate, the BBE-Me catalyst achieved a 95% conversion with 99% selectivity for the corresponding 1,3-oxathiolane-2-thione. researchgate.net Similarly, aminocyclopropenium-based systems have been developed as hydrogen bonding organocatalysts that can convert various epoxides into cyclic thiocarbonates with high conversion and selectivity under mild, solvent-free conditions. researchgate.net The choice of catalyst is crucial for controlling the reaction pathway and minimizing the formation of byproducts. researchgate.net

| Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| BBE-Me (disodium bis-benzimidazolate salt) | 1,2-Epoxy-3-phenoxypropane | Mild | 95 | 99 (for 1,3-oxathiolane-2-thione) | researchgate.net |

| Aminocyclopropenium halide | Various epoxides | 25 °C, 6 h, solvent-free | High | High | researchgate.net |

| Silica-immobilized amine catalysts | Thiiranes | Not specified | High | High | scispace.com |

The synthesis of six-membered cyclic thiocarbonates, such as 1,3-dioxane-2-thione, can be achieved through the cyclothiocarbonation of 1,3-diols. This method is analogous to the synthesis of cyclic carbonates from diols and phosgene. Seminal work in this area demonstrated two primary approaches for this conversion. One involves a two-step process where the diol is first reacted to form an intermediate that is subsequently treated with a thiocarbonyl source. Another approach involves the direct reaction of the diol with a reagent like thiophosgene (B130339) in the presence of a base. researchgate.net These methods provide a direct route to the six-membered ring system characteristic of 1,3-oxathiane-2-thione analogues. researchgate.net

The condensation of γ-thioalcohols (3-mercaptoalcohols) with carbonyl or thiocarbonyl derivatives is a direct method for forming the 1,3-oxathiane (B1222684) ring. For example, the reaction of 3-mercapto-1-propanol (B27887) with triphosgene (B27547) in the presence of a base has been used to synthesize the corresponding six-membered cyclic monothiocarbonate, 1,3-oxathian-2-one. researchgate.net This reaction, conducted in chloroform (B151607) at room temperature for 18 hours, furnished the desired product, albeit in a modest yield of 22%. researchgate.net While this specific example yields the oxo-analogue, the general strategy is applicable for creating the 1,3-oxathiane skeleton. The synthesis of this compound would require a suitable thiocarbonyl source in place of triphosgene. The general condensation of 3-mercapto-alcohols with various aldehydes can also produce substituted 1,3-oxathianes. google.com

A convenient and direct synthesis for benzo-fused analogues involves the reaction of 2-mercaptophenol (B73258) with thiophosgene. mdpi.comresearchgate.net In a typical procedure, 2-mercaptophenol is dissolved in an aqueous solution of sodium hydroxide. mdpi.comresearchgate.net Thiophosgene is then added, and the mixture is stirred at room temperature. mdpi.com After workup and purification by column chromatography, the product, Benzo[d] mdpi.commdpi.comoxathiole-2-thione, is obtained as orange-red crystals. mdpi.com This method provides a reliable route to this specific class of thiocarbonates. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Mercaptophenol | Thiophosgene | Sodium hydroxide | Water | 18 h | 15 | mdpi.com |

Reactions Involving Oxiranes and Carbon Disulfide

Advanced Synthetic Approaches

Advanced synthetic methodologies provide access to structurally complex and stereochemically defined 1,3-oxathiane derivatives. These approaches leverage modern catalytic systems and reaction designs to achieve high levels of control and efficiency.

Enantioselective Synthesis of Substituted 1,3-Oxathiane Derivatives

The asymmetric synthesis of 1,3-oxathianes is of significant interest due to their application as chiral auxiliaries and as building blocks for stereochemically complex molecules. researchgate.net Enantioselective approaches typically involve the use of chiral starting materials or the application of chiral catalysts to control the stereochemical outcome of the cyclization or subsequent modification steps.

One established method involves the nucleophilic addition of chiral hydroxy-thiols to electron-poor acetylenes, which is followed by an iodine-catalyzed photoinduced cyclization to form the chiral 1,3-oxathiane ring. researchgate.net Another key strategy relies on the use of 1,3-oxathianes as chiral auxiliary reagents. In this context, a chiral 1,3-oxathiane is synthesized and then used to direct the stereoselective course of subsequent reactions, after which the auxiliary can be cleaved. researchgate.net This approach has been successfully applied to the synthesis of natural products such as malyngolide (B1214769) and (S)-(+)-mevalolactone. researchgate.net

The stereochemical control in these systems is often high, with reactions proceeding with significant diastereoselectivity. The specific conformation of the 1,3-oxathiane ring plays a crucial role in dictating the approach of reagents, thereby controlling the formation of new stereocenters.

| Method | Key Reagents/Steps | Key Feature | Reference |

|---|---|---|---|

| Chiral Auxiliary Approach | Condensation of a chiral 3-mercaptoalkanol with an aldehyde/ketone. | The pre-installed chirality in the oxathiane ring directs subsequent stereoselective reactions. | researchgate.net |

| Photoinduced Cyclization | Chiral hydroxy-thiols, electron-poor acetylenes, iodine catalyst. | Forms chiral 1,3-oxathianes via an iodine-catalyzed cyclization under photo-irradiation. | researchgate.net |

| Asymmetric Acetal Formation | 2-Alkyl-3-mercapto-1-propanols, p-substituted phenyl aldehydes. | Direct synthesis of chiral 2,5-disubstituted 1,3-oxathianes. | researchgate.net |

Multi-component Reactions for Related Thiocarbonate Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. While MCRs for the direct synthesis of this compound are not extensively documented, related cyclic thiocarbonate and O-thiocarbamate systems can be constructed using this powerful approach.

For instance, a facile one-step conversion of elemental sulfur into functional poly(O-thiocarbamate)s has been achieved through a multi-component polymerization of sulfur, diols, and diisocyanides. nih.gov This reaction proceeds under mild conditions (55 °C) with 100% atom economy and without the need for a transition-metal catalyst, yielding high molecular weight polymers. nih.gov

Another relevant example is the synthesis of cyclic monothiocarbonates through the coupling reaction of carbonyl sulfide (B99878) (COS) with various epoxides. researchgate.net This process can be efficiently catalyzed by organocatalysts like guanidine (B92328) bases under solvent-free conditions, providing selective access to five-membered cyclic monothiocarbonates. researchgate.net These examples highlight the potential of MCRs for the efficient construction of sulfur-containing heterocyclic systems related to this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Elemental Sulfur | Diols | Diisocyanides | Poly(O-thiocarbamate)s | 100% atom economy, transition-metal-free, mild conditions. | nih.gov |

| Carbonyl Sulfide (COS) | Epoxides | N/A (2-component) | Cyclic Monothiocarbonates | Organocatalyzed, solvent-free, high selectivity. | researchgate.net |

Derivatization and Functionalization Strategies

The modification of the this compound scaffold after its initial synthesis is crucial for creating diverse derivatives and for its application in more complex synthetic targets. Strategies include electrophilic modifications and functionalization of the core ring structure.

Anodic α-Fluorination and Other Electrophilic Modifications

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Anodic α-fluorination represents an electrochemical method for such modifications. However, the direct anodic α-fluorination of this compound is not a widely reported transformation. The reactivity of the thione group and the sulfur heteroatom towards oxidation presents a significant challenge for selective fluorination at the adjacent α-carbon.

Generally, electrophilic attack on a 1,3-oxathiane ring system can occur at several positions. The sulfur atom is nucleophilic and can react with electrophiles. The carbon atoms adjacent to the sulfur (C2 and C4) are activated towards deprotonation, creating nucleophilic centers that can then react with electrophiles, as discussed in the next section. Direct electrophilic attack on the ring carbons is less common without prior activation. While specific examples of electrophilic additions or modifications directly on the this compound ring are scarce in the literature, the fundamental reactivity patterns of thiocarbonates suggest that the sulfur atom would be the most likely site for initial interaction with an electrophile.

Post-Cyclization Functionalization of the Ring System

A powerful strategy for derivatizing the 1,3-oxathiane ring after its formation is through metallation followed by reaction with an electrophile. Specifically, the C4 position of the ring system can be selectively deprotonated using a strong base.

Research has shown that 1,3-oxathiane 3,3-dioxides can be preferentially lithiated at the C4 position. researchgate.net The resulting 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide serves as a potent nucleophile that can react with a variety of electrophiles to introduce new substituents at this position. researchgate.net This method allows for the controlled, post-cyclization introduction of functional groups, significantly expanding the synthetic utility of the 1,3-oxathiane scaffold. The choice of base and reaction conditions is critical to achieve regioselective deprotonation without cleaving the ring.

| Starting Material | Reagents | Intermediate | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|---|

| 2,2-Dimethyl-1,3-oxathiane 3,3-dioxide | 1. Strong base (e.g., n-BuLi) | 4-Lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide | Various (e.g., D₂O, R-CHO, R-X) | 4-Substituted-2,2-dimethyl-1,3-oxathiane 3,3-dioxide | researchgate.net |

Reaction Mechanisms and Reactivity Studies

Ring-Opening and Ring-Closure Mechanisms

The chemical behavior of 1,3-oxathiane-2-thione is largely dictated by the interplay between the atoms within its six-membered ring. The presence of both an oxygen and a sulfur atom, along with a reactive thiocarbonyl group, allows for a range of ring-opening and ring-closure reactions, which are fundamental to its application in polymerization and the synthesis of other heterocyclic systems.

Mechanistic Investigations of Cyclic Dithiocarbonate Formation

The formation of cyclic dithiocarbonates, such as this compound, often involves the reaction of a suitable precursor with a source of the thiocarbonyl group, typically carbon disulfide (CS₂). While direct mechanistic studies on the formation of this compound are not extensively detailed in the literature, valuable insights can be drawn from the well-studied synthesis of the analogous five-membered 1,3-oxathiolane-2-thiones from epoxides and CS₂.

The reaction is typically base-catalyzed, with the base serving to activate the epoxide ring. The proposed mechanism commences with the nucleophilic attack of the base on one of the carbon atoms of the epoxide, leading to ring-opening and the formation of an alkoxide intermediate. This is followed by the insertion of carbon disulfide into the metal-alkoxide bond. The final step involves an intramolecular cyclization, where the newly formed dithiocarbonate moiety attacks the carbon atom that was originally part of the epoxide ring, displacing the catalyst and forming the stable five-membered ring.

In the context of this compound, a plausible synthetic pathway would involve the reaction of a 1,3-propanediol (B51772) derivative with carbon disulfide in the presence of a base. The mechanism would likely proceed through the formation of a dithiocarbonate intermediate from one of the hydroxyl groups, followed by an intramolecular nucleophilic substitution to close the six-membered ring.

Intramolecular Cyclization Pathways for Related Heterocycles

The synthesis of heterocyclic compounds through intramolecular cyclization is a powerful strategy in organic chemistry. For heterocycles related to this compound, various intramolecular cyclization pathways have been explored. These reactions typically involve a linear precursor that already contains the necessary heteroatoms and functional groups to form the desired ring system.

For instance, the synthesis of 1,3-thiazinane-2-thiones can be achieved through the reaction of primary amines with carbon disulfide and an α,β-unsaturated aldehyde. The proposed mechanism involves the initial formation of a dithiocarbamate (B8719985) from the amine and CS₂. This is followed by a Michael addition of the dithiocarbamate to the α,β-unsaturated aldehyde, creating an enolate intermediate. Subsequent intramolecular cyclization and protonation lead to the formation of the six-membered 1,3-thiazinane-2-thione (B1272399) ring.

Another relevant example is the palladium-catalyzed intramolecular hydrofunctionalization of alkenes, which can be used to form various five- and six-membered heterocycles. In this approach, a bidentate directing group is used to control the regioselectivity of the cyclization, enabling the formation of thermodynamically less favored products. While not directly applied to this compound, this methodology highlights the potential for developing sophisticated catalytic systems to control the intramolecular cyclization pathways for the synthesis of complex heterocycles.

Ring-Opening Polymerization (ROP) of Cyclic Thiocarbonates

Ring-opening polymerization (ROP) is a key application of cyclic thiocarbonates, including this compound, leading to the formation of poly(thiocarbonate)s. These polymers are of interest due to their unique properties, such as high refractive indices and thermal stability. The ROP of cyclic thiocarbonates can be initiated by anionic, cationic, or catalytic systems.

Anionic ROP of cyclic thiocarbonates is a well-established method for the synthesis of poly(thiocarbonate)s. For the six-membered 1,3-oxathian-2-one, a close analog of this compound, anionic polymerization initiated by potassium tert-butoxide has been reported. The polymerization is proposed to proceed via a nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to ring-opening and the formation of an alcoholate propagating species. The chain growth then continues through the sequential addition of monomer units to the active chain end.

The polymerization of 1,3-oxathian-2-one was found to be sensitive to temperature, with higher temperatures leading to polymers with lower molecular weight distributions. This is likely due to the precipitation of the polymer during the reaction, which can affect the propagation and termination steps.

Cationic ROP of cyclic thiocarbonates offers an alternative route to poly(thiocarbonate)s. Studies on the cationic ROP of 1,3-oxazolidine-2-thione (B1225483), a five-membered analog, have provided valuable insights into the mechanism. researchgate.net The polymerization can be initiated by various cationic initiators, such as methyl trifluoromethanesulfonate (B1224126) (TfOMe). researchgate.net

The proposed mechanism involves the activation of the monomer by the initiator, leading to the formation of a cationic propagating species. researchgate.net In the case of 1,3-oxazolidine-2-thione initiated by TfOMe, NMR studies suggest that the polymerization proceeds via an active chain end mechanism, where the propagating species is a protonated cyclic endo iminothiocarbonate. researchgate.net The propagation step involves the nucleophilic attack of a monomer molecule on the active chain end. This controlled polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. researchgate.net It is plausible that a similar mechanism is at play in the cationic ROP of this compound.

A variety of catalytic systems have been developed to control the ROP of cyclic carbonates and their thio-analogs. Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of well-defined polymers under mild conditions.

Thiourea (B124793)/cyclopropenimine catalytic systems have been shown to be effective for the ROP of a range of lactones and cyclic carbonates. elsevierpure.com The proposed mechanism involves a cooperative activation of the monomer and the initiator. The cyclopropenimine base activates the alcohol initiator, while the thiourea co-catalyst activates the monomer through hydrogen bonding. elsevierpure.com The efficiency of these systems is highly dependent on the pKa match between the thiourea and the base, as well as the choice of solvent. elsevierpure.com

Below is a data table summarizing the results of the organocatalyzed ring-opening polymerization of L-lactide (L-LA) using different (thio)urea/cyclopropenimine (CPI) catalytic systems.

| Entry | (Thio)urea | Base | Solvent | Time (min) | Conversion (%) | Mₙ (kDa) | Đ |

|---|---|---|---|---|---|---|---|

| 1 | U-1 | CPI-1 | THF | 5 | 98 | 27.8 | 1.03 |

| 2 | U-2 | CPI-1 | THF | 10 | 97 | 27.5 | 1.03 |

| 3 | U-3 | CPI-1 | THF | 120 | 95 | 27.0 | 1.04 |

| 4 | TU-1 | CPI-1 | THF | 60 | 96 | 27.3 | 1.02 |

| 5 | - | CPI-1 | THF | 180 | 85 | 24.2 | 1.15 |

| 6 | U-1 | CPI-1 | CH₂Cl₂ | 0.03 | 93 | 26.5 | 1.05 |

| 7 | U-2 | CPI-1 | CH₂Cl₂ | 0.03 | 98 | 27.9 | 1.04 |

| 8 | U-3 | CPI-1 | CH₂Cl₂ | 0.33 | 96 | 27.3 | 1.06 |

| 9 | TU-1 | CPI-1 | CH₂Cl₂ | 10 | 93 | 26.5 | 1.02 |

| 10 | - | CPI-1 | CH₂Cl₂ | 5 | 95 | 27.0 | 1.08 |

Data sourced from a study on the ring-opening polymerization of lactones and cyclic carbonates using (thio)urea/cyclopropenimine organocatalytic systems. elsevierpure.com Mₙ = Number-average molecular weight. Đ = Dispersity (Mₙ/Mₙ).

In a notable example directly related to the six-membered ring system, the topochemical ring-opening polymerization of an enantiopure oxathianethione has been reported. nih.gov This solid-state polymerization proceeds spontaneously at ambient temperature to produce a highly crystalline and regioregular polymer. nih.gov Mechanistic studies support a concerted nucleophilic substitution mechanism, which is suppressed when the monomer is in an amorphous state. nih.gov This highlights the crucial role of the crystalline packing of the monomer in facilitating the polymerization. nih.gov

Rearrangement and Decomposition Reactions

While specific studies on the rearrangement and decomposition of this compound are not extensively documented, its behavior can be inferred from the known chemistry of related cyclic thionocarbonates and other heterocyclic systems.

Thermal Decomposition: The thermal decomposition of cyclic compounds typically proceeds through pathways that lead to the formation of more stable, smaller molecules. rsc.org For this compound, heating is expected to initiate ring fragmentation. Potential decomposition pathways could involve the elimination of carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂), leading to the formation of unsaturated C3 fragments or smaller heterocyclic rings. The specific products would depend on the reaction conditions and the presence of catalysts. For instance, the thermal decomposition of 2-cyclopentenone, another cyclic compound, yields products like carbon monoxide, ketene, and various hydrocarbons through complex multi-step mechanisms involving H-atom migrations and ring cleavage. nih.gov A similar level of complexity can be anticipated for this compound, with the weaker C-S and C-O bonds likely being the initial sites of cleavage.

The decomposition process can be influenced by the presence of other substances. For example, in studies on composite solid propellants, the addition of certain amides was found to either inhibit or catalyze decomposition stages. semanticscholar.org

Rearrangement Reactions: Rearrangement reactions in heterocyclic systems often involve ring expansion, ring contraction, or the migration of substituents. libretexts.orgmasterorganicchemistry.com For this compound, rearrangements could potentially be induced under acidic or basic conditions, or via photochemical activation.

One possible rearrangement could be a ring contraction, potentially leading to a more strained five-membered ring system. Conversely, ring expansion is also a possibility under certain conditions, particularly if a carbocation intermediate can be formed adjacent to the ring. youtube.com While not documented for this specific molecule, analogous ring-expansion reactions are known for other cyclic structures. libretexts.org

Another potential rearrangement pathway could involve the migration of one of the heteroatoms, although this would likely require significant energy input. The relative stability of the 1,3-oxathiane (B1222684) ring system makes spontaneous rearrangement unlikely without an external trigger.

Redox Chemistry and Oxidation Potentials of Sulfur Centers

The this compound molecule contains two sulfur atoms with different oxidation states: a thioether sulfur in the ring and a thiocarbonyl sulfur. Both are susceptible to oxidation. The redox chemistry of sulfur-containing heterocycles is a field of significant interest, particularly in the context of metabolism and materials science. inchem.orgresearchgate.net

Oxidation: The oxidation of thiols and thioethers is a well-established process. masterorganicchemistry.com The thioether sulfur in the 1,3-oxathiane ring can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov Enzymatic oxidation of sulfur-containing heterocycles, for example by cytochrome P450 enzymes, also typically targets the sulfur atom, leading to sulfoxidation. nih.govresearchgate.net

The thiocarbonyl group represents another potential site for oxidation. Oxidation of a C=S bond can be complex, but it is generally more facile than the oxidation of its C=O counterpart due to the higher polarizability and lower bond energy of the C=S bond. caltech.edu Oxidation could lead to the formation of a sulfine (B13751562) (a thiocarbonyl S-oxide) or other oxidized species.

The selectivity of the oxidation (i.e., which sulfur atom is oxidized first) would depend on the specific reagent used. Electrochemical methods offer a way to control the extent of oxidation by tuning the applied potential, as has been demonstrated for the selective oxidation of sulfides to sulfoxides or sulfones. rsc.org

Reduction: The thiocarbonyl group is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the C=S group to a methylene (B1212753) group (CH₂), yielding 1,3-oxathiane.

The following table summarizes the expected products from the redox reactions of this compound:

Table 1: Potential Redox Products of this compound

| Reaction Type | Reagent/Condition | Sulfur Center(s) Involved | Expected Product(s) |

|---|---|---|---|

| Oxidation | Mild Oxidant (e.g., H₂O₂) | Ring Thioether | This compound S-oxide |

| Oxidation | Strong Oxidant (e.g., peroxy acid) | Ring Thioether | This compound S,S-dioxide |

| Oxidation | Various Oxidants | Thiocarbonyl | Sulfine or other oxidized species |

Reactivity with Nucleophilic and Electrophilic Reagents

The electronic distribution in this compound provides distinct sites for attack by nucleophiles and electrophiles. The thiocarbonyl group is particularly important in this regard.

Reactivity with Nucleophiles: The carbon atom of the thiocarbonyl group is electrophilic and is the primary site for nucleophilic attack. This is analogous to the reactivity of a carbonyl group, although the C=S bond is generally more reactive towards nucleophiles than the C=O bond. britannica.com Nucleophilic addition to the thiocarbonyl carbon results in the formation of a tetrahedral intermediate.

Common nucleophiles that are expected to react with this compound include:

Organometallic reagents (e.g., Grignard reagents, organolithiums): These would add to the thiocarbonyl carbon, and after workup, would likely lead to ring-opening or the formation of a tertiary thiol.

Amines: Primary and secondary amines can react with thiocarbonyl compounds. mdpi.com The reaction with this compound could lead to the formation of thioamides via ring opening, or potentially to the substitution of the thiocarbonyl sulfur.

Thiolates: Thiolates are excellent nucleophiles and would readily attack the electrophilic carbon of the C=S group. masterorganicchemistry.com

Hydroxides and Alkoxides: These nucleophiles could initiate a nucleophilic acyl substitution-type reaction, potentially leading to the formation of the corresponding oxathiane-2-one (the oxygen analog) or ring-opened products. masterorganicchemistry.com

It is important to note that electron-rich heterocyclic rings like thiophenes and furans are generally not susceptible to nucleophilic attack due to their high electron density. quimicaorganica.org While the 1,3-oxathiane ring is not aromatic, the principle that electron-rich centers repel nucleophiles holds.

Reactivity with Electrophiles: The sulfur atoms in this compound are nucleophilic and are the likely sites for electrophilic attack. The thiocarbonyl sulfur is generally more nucleophilic than the thioether sulfur. libretexts.org

Expected reactions with electrophiles include:

Alkylation: Alkyl halides are expected to react with the thiocarbonyl sulfur to form a thioiminium-like salt. The thioether sulfur can also be alkylated, but this typically requires stronger electrophiles. libretexts.orglibretexts.org

Acylation: Acylating agents would likely react at the thiocarbonyl sulfur.

Attack by Carbenes: Carbenes, being electrophilic species, can react with the sulfur atom of a thiocarbonyl group to form thiocarbonyl ylides as reactive intermediates. These can then undergo further reactions like cyclization. uzh.ch

Protonation: In the presence of strong acids, either of the sulfur atoms or the ring oxygen could be protonated, activating the molecule for subsequent reactions.

The sulfur atom in some sulfur heterocycles can act as an electrophile itself under certain circumstances, for example, when part of a strained ring or when bonded to a good leaving group. acsgcipr.org

The following table summarizes the expected reactivity of this compound with various reagents:

Table 2: Summary of Reactivity of this compound

| Reagent Type | Example Reagent | Site of Attack on this compound | Expected Reaction Type |

|---|---|---|---|

| Nucleophile | Grignard Reagent (RMgX) | Thiocarbonyl Carbon | Nucleophilic Addition |

| Nucleophile | Amine (R₂NH) | Thiocarbonyl Carbon | Nucleophilic Addition/Substitution |

| Electrophile | Alkyl Halide (R-X) | Thiocarbonyl Sulfur | S-Alkylation |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Assignment)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For 1,3-oxathiane-2-thione, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the three methylene (B1212753) groups (C4, C5, and C6) of the oxathiane ring. The chemical shifts and coupling patterns of these protons would provide information about their chemical environment and spatial relationships. Protons adjacent to the oxygen atom (at C6) would typically appear at a lower field (higher ppm) compared to those adjacent to the sulfur atom (at C4), due to the higher electronegativity of oxygen. The protons on C5 would likely exhibit complex splitting patterns due to coupling with the protons on both C4 and C6.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the chemical environments of the carbon atoms. A key feature would be the signal for the thiocarbonyl carbon (C2), which is expected to appear significantly downfield (at a high ppm value) due to the deshielding effect of the double-bonded sulfur atom. The signals for the methylene carbons (C4, C6, and C5) would appear at higher fields, with the carbon adjacent to oxygen (C6) resonating at a lower field than the carbon adjacent to sulfur (C4).

Table 1: Hypothetical NMR Data for this compound No experimental data found in the searched literature.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Chemical Shift (ppm) | Multiplicity | Position | Chemical Shift (ppm) |

| H-4 | Data not available | Data not available | C-2 (C=S) | Data not available |

| H-5 | Data not available | Data not available | C-4 | Data not available |

| H-6 | Data not available | Data not available | C-5 | Data not available |

| C-6 | Data not available |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption band would be that of the C=S (thiocarbonyl) stretching vibration. This peak is typically found in the region of 1250-1050 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkage and C-S stretching for the thioether linkage, as well as C-H stretching and bending vibrations for the methylene groups.

Table 2: Characteristic IR Absorption Bands for this compound No experimental data found in the searched literature.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (stretch) | Data not available | Data not available |

| C=S (stretch) | Data not available | Data not available |

| C-O (stretch) | Data not available | Data not available |

| C-S (stretch) | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, which can help to confirm the structure. Potential fragmentation pathways could involve the loss of CS₂, the cleavage of the oxathiane ring, or the loss of formaldehyde (B43269) (CH₂O).

Application of Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman)

UV-Vis Spectroscopy: This technique provides information about electronic transitions within a molecule. The thiocarbonyl group (C=S) in this compound contains π electrons and non-bonding electrons, which would be expected to give rise to n→π* and π→π* transitions. These transitions would appear as absorption bands in the ultraviolet-visible spectrum. For example, UV-Vis analysis of (S)-6-phenyl-1,3-oxathiane-2-thione in dichloromethane (B109758) showed an absorption maximum at 298 nm. figshare.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. The C=S stretching vibration, which is often a strong and characteristic band in the Raman spectrum, would be a key feature for this compound. Symmetric vibrations of the ring structure would also be expected to be Raman active.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Stereochemical and Conformational Analysis

The 1,3-oxathiane (B1222684) ring is not planar and is expected to adopt a chair-like conformation, similar to cyclohexane, to minimize steric strain. In this conformation, substituents on the ring can be either axial or equatorial. For the unsubstituted this compound, the focus of conformational analysis would be on the ring inversion process. Spectroscopic techniques like variable-temperature NMR could be used to study the dynamics of this process and determine the energy barrier to inversion. The presence of the sulfur and oxygen heteroatoms, as well as the exocyclic double bond to the thione sulfur, would influence the geometry and conformational preference of the ring compared to cyclohexane.

Configurational Isomerism and Stereoisomer Separation

While specific studies on the configurational isomerism of unsubstituted this compound are not extensively detailed in the reviewed literature, the principles of stereoisomerism can be readily applied and are well-documented for substituted 1,3-oxathiane derivatives. The introduction of substituents on the carbon atoms of the ring can lead to the formation of stereogenic centers, resulting in various types of configurational isomers, including diastereomers (such as cis-trans isomers) and enantiomers.

For instance, in substituted 1,3-oxathianes like 2-methyl-4-propyl-1,3-oxathiane (B1203451), the relative orientations of the substituents give rise to cis and trans diastereomers. sigmaaldrich.comnih.gov Each of these diastereomers can also exist as a pair of enantiomers if the molecule is chiral. The (+)-cis isomer and the (-)-cis isomer of 2-methyl-4-propyl-1,3-oxathiane, for example, are enantiomers with distinct sensory properties. thegoodscentscompany.com

The separation of such stereoisomers is crucial for studying their individual properties. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a powerful technique employed for the resolution of enantiomers of various heterocyclic compounds, including those containing a thione group. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their effective separation.

Table 1: Examples of Configurational Isomers in Substituted 1,3-Oxathianes

| Compound | Type of Isomerism | Isomers |

| 2-Methyl-4-propyl-1,3-oxathiane | Diastereomers | cis and trans |

| cis-2-Methyl-4-propyl-1,3-oxathiane | Enantiomers | (+)-cis and (-)-cis |

This table is based on data for a substituted 1,3-oxathiane and illustrates the types of isomerism possible for the this compound ring system upon substitution.

Conformational Preferences of the Six-Membered 1,3-Oxathiane Ring

The six-membered 1,3-oxathiane ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to minimize angular and torsional strain. iscnagpur.ac.in Extensive research, primarily through NMR spectroscopy and X-ray diffraction studies on 1,3-oxathiane and its derivatives, has established that the chair conformation is the most stable and predominant form. researchgate.netnih.gov

The presence of the oxygen and sulfur heteroatoms, with their different covalent radii, leads to a distortion of the ideal chair geometry compared to cyclohexane. This also influences the energy barriers between different conformations. While the chair form is energetically favored, other conformations such as the boat and twist-boat (or skew-boat) are also possible and represent transition states or local energy minima in the conformational equilibrium. iscnagpur.ac.insemanticscholar.org

The energy difference between the chair and twist-boat conformations in 1,3-oxathiane is a key parameter. In certain substituted derivatives, particularly those with bulky substituents that would lead to significant steric strain (e.g., 1,3-diaxial interactions) in a chair conformation, the twist-boat form can become appreciably populated. researchgate.netlibretexts.org For the unsubstituted this compound, however, the chair conformation is expected to be the ground-state conformation. The exocyclic double bond at C2 (the C=S group) would influence the puckering of the ring, but the fundamental preference for a chair-like structure is anticipated to remain.

Table 2: Conformational Data for the 1,3-Oxathiane Ring System

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Minimizes angular and torsional strain. iscnagpur.ac.in |

| Twist-Boat | Less Stable | Higher energy than the chair form; may be populated in sterically hindered derivatives. researchgate.net |

| Boat | Unstable | Represents a high-energy transition state due to eclipsing and flagpole interactions. iscnagpur.ac.in |

This table summarizes general findings for the 1,3-oxathiane ring; specific energy values for this compound require dedicated computational or experimental studies.

Polymorphism and Isostructural Relationships in Solid State

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of a compound can exhibit different physical properties. While there is no specific literature detailing the polymorphism of this compound, studies on other heterocyclic compounds containing the thione (C=S) group have revealed instances of polymorphic behavior.

The existence of polymorphism is often linked to conformational flexibility and the variety of possible intermolecular interactions, such as hydrogen bonding or π-π stacking, that can lead to different packing arrangements in the crystal lattice. Given that the 1,3-oxathiane ring has conformational flexibility, it is plausible that this compound or its derivatives could exhibit polymorphism under different crystallization conditions.

Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar structures. This typically occurs when molecules have similar shapes and sizes, allowing them to be packed in a crystal lattice in an analogous manner. The investigation of isostructural relationships helps in understanding and predicting crystal structures and properties. Again, while no specific isostructural series involving this compound have been reported in the reviewed literature, the principle remains a relevant aspect of its potential solid-state chemistry.

Computational Chemistry and Theoretical Investigations

Computational Elucidation of Reaction Mechanisms

No dedicated computational studies elucidating the reaction mechanisms of 1,3-oxathiane-2-thione have been found in the reviewed literature. Computational chemistry is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies. Such studies on other systems, for instance, the enzymatic conversion of dihydrouracil (B119008) by dihydropyrimidinase, use quantum mechanical cluster approaches to model the active site and understand the catalytic mechanism in detail. rsc.orgresearchgate.net A similar approach could theoretically be applied to understand reactions involving this compound, but this research has not yet been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. There are no published QSAR models specifically developed for derivatives of this compound. However, QSAR studies have been successfully applied to other series of heterocyclic thiones. For example, a QSAR study on 1,3,4-oxadiazoline-2-thiones identified key molecular descriptors (LogP, molecular weight, polarizability, etc.) that correlate with thymidine (B127349) phosphorylase inhibitory activity, using multiple linear regression (MLR) to build the predictive model. researchgate.net

The development of robust QSAR models often involves several computational methodologies. Molecular docking is used to predict the binding orientation and affinity of a ligand to a protein target. actascientific.com The binding free energy can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). uowasit.edu.iq

While no molecular docking or MM-GBSA studies have been performed on this compound, these techniques are widely used for other sulfur- and nitrogen-containing heterocycles. For instance, docking studies have been conducted on 1,3-thiazine derivatives, 1,3,4-thiadiazole (B1197879) derivatives, and various thiazole-pyridine hybrids to explore their potential as antimicrobial or anticancer agents by predicting their interactions with specific enzyme targets. actascientific.comnih.govmdpi.commdpi.com These studies typically involve identifying the key amino acid residues involved in binding and calculating binding scores or energies to rank the potential activity of the compounds. uowasit.edu.iqmdpi.com

Prediction of Chemical Properties and Reactivity Profiles

Computational chemistry serves as a powerful tool for predicting the chemical properties and reactivity of this compound. Through theoretical investigations, insights into the molecule's behavior at a molecular level can be ascertained, complementing experimental findings.

Quantum-chemical approximations have been employed to study the conformational landscape of the parent 1,3-oxathiane (B1222684) ring. researchgate.net Studies using methods such as HF/6-31G(d) and MP2/6-31G(d) have shown that, similar to cyclohexane, the 1,3-oxathiane molecule predominantly exists in a chair conformation. researchgate.net This chair form is the most stable due to the minimization of torsional and steric strain. researchgate.net The interconversion between the two degenerate chair conformers is predicted to proceed through several pathways involving higher-energy twist and boat conformations. researchgate.net For this compound, the introduction of the exocyclic double bond at the C2 position is expected to slightly flatten the ring in the vicinity of the C2-S-C6-O1 region, but the chair conformation would remain the global minimum on the potential energy surface.

The reactivity profile of this compound is largely dictated by the distribution of electron density and the nature of its frontier molecular orbitals. The thione group (C=S) is a key feature, with the sulfur atom being a potential site for nucleophilic attack and the carbon atom being electrophilic. The lone pairs on the ring's oxygen and sulfur atoms can also participate in reactions with electrophiles. Theoretical calculations on related heterocyclic thiones suggest that the highest occupied molecular orbital (HOMO) is often localized on the thione sulfur atom, making it susceptible to electrophilic attack and oxidation. Conversely, the lowest unoccupied molecular orbital (LUMO) is typically centered on the C=S bond, indicating its susceptibility to nucleophilic addition.

Various chemical properties of 1,3-oxathiane and its derivatives have been predicted using computational models. These descriptors are valuable in understanding the molecule's potential interactions and behavior in different chemical environments.

Table 1: Computationally Predicted Properties of 1,3-Oxathiane Derivatives

Data sourced from PubChem CID 542686 and 554182. nih.govnih.gov

Correlation of Structural Descriptors with Specific Interactions

The specific interactions of this compound with other molecules are governed by its structural and electronic features, which can be quantified by various structural descriptors. Computational studies allow for the correlation of these descriptors with the types and strengths of intermolecular interactions.

The key structural descriptors for this compound include its molecular geometry (bond lengths, bond angles, and dihedral angles), the presence of heteroatoms (oxygen and two sulfur atoms), and the resulting electronic properties such as dipole moment and polarizability. The chair conformation of the 1,3-oxathiane ring is a critical descriptor, influencing the spatial arrangement of substituents and the accessibility of the heteroatoms for interactions. researchgate.net

Theoretical studies on related 1,3-oxathiane sulfones have highlighted the importance of stereoelectronic effects, such as hyperconjugative interactions, in determining the stability and reactivity of these systems. acs.org For instance, interactions between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent C-S bonds (nO -> σ*C-S) can influence the ring's conformation and the electron density distribution. acs.org In this compound, similar stereoelectronic interactions involving the thione group and the ring heteroatoms are expected to play a significant role in its interaction profile.

Table 2: Correlation of Structural Descriptors with Potential Interactions

Applications in Advanced Chemical Synthesis and Materials Science

Role as Monomers in Polymer Chemistry

1,3-Oxathiane-2-thione serves as a valuable monomer in the field of polymer chemistry, primarily through ring-opening polymerization (ROP). This process allows for the creation of polymers with a defined structure and, in some cases, high crystallinity.

Synthesis of Polythiocarbonates and Related Polymeric Materials

The polymerization of this compound derivatives is a key method for synthesizing poly(thiocarbonate)s and related sulfur-containing polymers. A notable example is the topochemical ring-opening polymerization (topoROP) of an enantiopure oxathianethione (OTT). nih.gov This process occurs spontaneously when single crystals of OTT are heated, converting them into the corresponding polymer, poly(oxathianethione) (POTT). nih.gov

The topoROP of OTT is a highly efficient and controlled polymerization. It proceeds quantitatively and stereospecifically, resulting in highly crystalline POTT with high molecular weights. nih.gov X-ray crystallography of the resulting polymer crystals reveals a structure composed of right-handed helices with an antiparallel arrangement of the polymer chains. nih.gov The mechanism for this polymerization is believed to be a concerted nucleophilic substitution that proceeds without the involvement of radical intermediates. nih.gov This controlled polymerization is suppressed when the monomer is in a randomly organized amorphous state, highlighting the importance of the crystalline arrangement for the reaction to occur. nih.gov

| Monomer | Polymerization Method | Resulting Polymer | Key Characteristics |

| Enantiopure oxathianethione (OTT) | Topochemical ring-opening polymerization (topoROP) | Poly(oxathianethione) (POTT) | Quantitative, stereospecific, highly crystalline, high molecular weight |

Studies on Ring Contraction during Polymerization Processes

Current research on the polymerization of this compound focuses on ring-opening polymerization, where the cyclic monomer opens to form a linear polymer chain. nih.gov As of the latest available data, there are no significant studies or findings related to ring contraction during the polymerization of this compound. The primary mode of polymerization observed and studied for this class of monomers is ring-opening, which leads to the formation of long-chain polymers. nih.gov

Utilization as Reactive Intermediates for Synthesis of Higher-Value Organosulfur Compounds

Based on a comprehensive review of the available scientific literature, there is currently no significant information available detailing the utilization of this compound as a reactive intermediate for the synthesis of higher-value organosulfur compounds.

Applications in Asymmetric Synthesis as Chiral Auxiliaries and Reagents

A thorough search of the scientific literature did not yield any specific examples or studies on the application of this compound as a chiral auxiliary or reagent in asymmetric synthesis.

Reagents for Carbon-Carbon Bond Formation Reactions

Following an extensive review of the current scientific literature, no information was found regarding the use of this compound as a reagent for carbon-carbon bond formation reactions.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Catalytic Systems for 1,3-Oxathiane-2-thione Synthesis

The synthesis of this compound and its analogs is poised for a green revolution. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions. The future lies in the development of catalytic systems that are not only efficient but also environmentally benign. Drawing inspiration from progress in related fields, such as the synthesis of 1,3-oxathiolane-2-thiones (the five-membered ring analogs), researchers are exploring novel catalytic approaches. rsc.orgresearchgate.net

Key areas of development include:

Photoredox Catalysis: Utilizing visible light as a clean and sustainable energy source to drive the synthesis. Organophotoredox catalysts, such as Eosin Y, have shown success in the synthesis of related dithiocarbonates and represent a promising avenue. rsc.org

Organocatalysis: Employing small organic molecules as catalysts to avoid the use of toxic or expensive metals. Hydrogen bond donor (HBD) catalysts, for instance, have been effective in activating substrates for the synthesis of cyclic dithiocarbonates. researchgate.net

Reusable and Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, that can be easily recovered and reused, minimizing waste and improving process economy. researchgate.net

These sustainable methods aim to improve step economy, reduce energy consumption, and utilize non-toxic, readily available starting materials.

Table 1: Potential Sustainable Catalytic Systems for this compound Synthesis

| Catalyst Type | Example | Potential Advantages |

|---|---|---|

| Organophotoredox | Eosin Y | Uses visible light, operates at room temperature, sustainable. rsc.org |

| Nucleophilic | Disodium (B8443419) bis-benzimidazolate salts | High selectivity, mild and solvent-free conditions, low catalyst loading. researchgate.net |

| Hydrogen Bond Donor | Amino acid derivatives | Mild and solvent-free conditions, effective for CO2 and CS2 installation. researchgate.net |

Exploration of New Derivatization and Functionalization Pathways

To fully harness the potential of this compound, the development of new methods to modify its structure is crucial. The introduction of various functional groups onto the oxathiane ring can modulate its physical, chemical, and biological properties. Future research will likely focus on adapting modern synthetic strategies for the regioselective functionalization of this heterocyclic core. researchgate.netnih.gov

Emerging strategies include:

C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.net

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for creating molecular diversity and for the efficient synthesis of complex derivatives. nih.gov

Asymmetric Synthesis: Developing enantioselective methods to produce chiral this compound derivatives is essential, particularly for applications in medicinal chemistry and as chiral auxiliaries in synthesis. researchgate.netresearchgate.net

These advanced derivatization techniques will enable the creation of libraries of novel compounds with tailored properties for screening in various applications.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A fundamental understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. The interplay of experimental and theoretical techniques provides a powerful toolkit for elucidating the intricate details of chemical transformations. For this compound, these approaches can shed light on its formation, reactivity, and stereochemistry. acs.orgsemanticscholar.org

Future research in this area will likely involve:

In-situ Spectroscopic Monitoring: Techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.

Advanced NMR Techniques: Two-dimensional NMR experiments and Nuclear Overhauser Effect (n.O.e.) studies can be used to determine the precise stereochemistry and conformation of substituted this compound derivatives. researchgate.net

High-Level Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., G3 level theory), can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. acs.org These studies can help rationalize experimental observations, such as the stability of different conformations or the regioselectivity of a reaction. acs.org

Table 2: Spectroscopic and Computational Tools for Mechanistic Analysis

| Technique | Type | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Molecular structure, conformation, stereochemistry. researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Spectroscopic | Presence of functional groups, reaction monitoring. acs.org |

| Mass Spectrometry (MS) | Spectroscopic | Molecular weight, fragmentation patterns. semanticscholar.org |

| Density Functional Theory (DFT) | Computational | Reaction energies, transition states, electronic structure. |

Rational Design of Novel Materials Incorporating this compound Moieties

The unique structural and electronic properties of the this compound moiety make it an attractive building block for the creation of new functional materials. The presence of both oxygen and sulfur atoms, along with the thione group, offers opportunities for coordination chemistry, hydrogen bonding, and specific intermolecular interactions.

Emerging research directions include:

Polymer Chemistry: The this compound ring can be incorporated into polymer backbones or as a pendant group. The ring-opening polymerization (ROP) of this monomer could lead to novel poly(thiocarbonate)s with unique thermal, optical, or degradation properties. researchgate.net

Liquid Crystals: Derivatives of 1,3-oxathianes have been investigated as components of liquid crystalline materials. semanticscholar.org By carefully designing substituted 1,3-Oxathiane-2-thiones, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties.

Organic Electronics: The sulfur-rich nature of the molecule suggests potential applications in organic electronics, where thiophene-based and other sulfur-containing heterocycles are widely used. mdpi.com Incorporation into conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The rational design of these materials will be guided by computational modeling to predict their properties before synthesis, accelerating the discovery of new functional materials.

Understanding Complex Reaction Dynamics and Stereocontrol in Synthesis

Achieving control over the three-dimensional arrangement of atoms (stereocontrol) is a central goal in modern organic synthesis. For substituted 1,3-Oxathiane-2-thiones, which can possess multiple stereocenters, developing synthetic methods that afford a single desired stereoisomer with high purity is a significant challenge.

Future research will focus on:

Stereodivergent Synthesis: Designing synthetic routes that can be selectively tuned, for example by changing the catalyst or reaction conditions, to produce any desired stereoisomer of a product from a common starting material. researchgate.net

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in-situ racemization of the starting material to convert a racemic mixture entirely into a single enantiomerically pure product.

Mechanistic Studies of Stereoselectivity: Using a combination of kinetic experiments and computational modeling to understand the origins of stereoselectivity in reactions that form or functionalize the this compound ring. This knowledge is crucial for the rational design of more selective catalysts and reaction conditions.

A deep understanding of the underlying reaction dynamics will be key to mastering the synthesis of stereochemically complex molecules based on the this compound scaffold. semanticscholar.org

Q & A

Basic: What established methods are used for synthesizing 1,3-Oxathiane-2-thione, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclization reactions of precursors like thiols or thioureas with carbonyl-containing compounds. For example, analogous oxathiane derivatives are synthesized via acid-catalyzed cyclization under reflux conditions . Optimization includes varying catalysts (e.g., HCl, H₂SO₄), temperature (60–100°C), and solvent polarity (e.g., ethanol vs. DMF). Post-synthesis purification via recrystallization or column chromatography is critical, with purity verified by TLC or HPLC. Preliminary computational modeling (e.g., HF/6-31G** level optimizations) can predict optimal reaction pathways .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring structure and substituent positions. Chemical shifts for sulfur-containing heterocycles typically appear downfield (e.g., 160–180 ppm for thiocarbonyl groups in ¹³C NMR) .

- IR Spectroscopy : Identification of C=S (1050–1250 cm⁻¹) and C-O-C (1100–1300 cm⁻¹) stretching vibrations .

- X-ray Crystallography : Resolves bond lengths/angles and confirms chair or boat conformations in oxathiane rings. Compare with NIST reference data for validation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Respiratory protection (NIOSH-approved P95 masks) is advised if airborne particles are generated .

- Engineering Controls : Perform reactions in fume hoods with negative pressure. Avoid incompatible materials (e.g., strong oxidizers) .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for sulfur-containing waste .

Advanced: How can density functional theory (DFT) calculations resolve ambiguities in the electronic structure of this compound?

Methodological Answer:

- Computational Setup : Use B3LYP/6-31G** or higher basis sets to model thiocarbonyl electronic transitions. Compare calculated dipole moments and Mulliken charges with experimental data .

- Reactivity Predictions : Simulate frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. Validate against experimental kinetic studies (e.g., nucleophilic substitution rates) .

- Data Cross-Validation : Align computed IR/Raman spectra with experimental results to confirm accuracy .

Advanced: How can contradictory experimental data on thermodynamic stability be systematically addressed?

Methodological Answer:

- Source Identification : Trace discrepancies to variables like solvent effects, impurities, or measurement techniques (e.g., DSC vs. adiabatic calorimetry) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences in decomposition temperatures or ΔH values .

- Replication Studies : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental factors .

Advanced: What mechanistic insights exist for this compound in organocatalytic or ring-opening reactions?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S) to track sulfur participation in ring-opening pathways. Monitor intermediates via in situ FTIR or ESI-MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Theoretical Modeling : Apply DFT to map transition states and calculate activation energies for proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.